molecular formula C10H8O3 B1291434 Methyl benzofuran-6-carboxylate CAS No. 588703-29-1

Methyl benzofuran-6-carboxylate

Cat. No. B1291434
Key on ui cas rn: 588703-29-1
M. Wt: 176.17 g/mol
InChI Key: GVDHNZDNWGZFLB-UHFFFAOYSA-N
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Patent
US08969386B2

Procedure details

A mixture of methyl benzofuran-6-carboxylate (17.8 g, 100 mmol) and 10% Pd/C (10.5 g) in MeOH was stirred under hydrogen atmosphere at 50 psi for 2 h. The catalyst was removed by filtration. The solvent was removed under reduced pressure to afford the desired methyl 2,3-dihydrobenzofuran-6-carboxylate (17.8 g, 98.5% yield). 1H NMR (400 MHz, CDCl3) δ: 7.57 (d, J=7.6, 1H), 7.40 (s, 1H), 7.23 (d, J=7.6, 1H), 4.61 (t, J=8.8, 2H), 3.89 (s, 3H), 3.25 (t, J=8.8, 2H).
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[C:7]([C:10]([O:12][CH3:13])=[O:11])[CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1>CO.[Pd]>[O:1]1[C:5]2[CH:6]=[C:7]([C:10]([O:12][CH3:13])=[O:11])[CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
O1C=CC2=C1C=C(C=C2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
10.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere at 50 psi for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCC2=C1C=C(C=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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